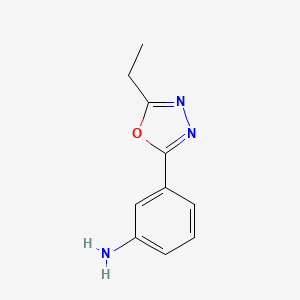
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” is a chemical compound with the CAS Number: 954329-09-0. It has a molecular weight of 189.22 and its IUPAC name is 3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenylamine . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline”, has been reported in the literature. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The InChI code for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” is 1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 . The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” include its molecular weight of 189.22 , its physical form as a powder , and its storage temperature at room temperature .
Scientific Research Applications
Medicine
Compounds containing 1,3,4-oxadiazole moiety have been found to exhibit a wide range of biological activities including anticancer , antibacterial , antifungal , analgesic , anti-inflammatory , anticonvulsant , antihypertensive , antiviral , anti HIV , and antidiabetic properties . They have been successfully used in the treatment of various diseases in humans .
Agriculture
1,3,4-Oxadiazoles have gained interest in agricultural chemistry as surrogates for carboxylic acids, esters, and carboxamides . They are widely used in agriculture due to their herbicidal , insecticidal , and fungicidal properties .
Antimicrobial Activity
Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial , antitubercular , antifungal , antiprotozoal and antiviral . The activity of new compounds often exceeds the activity of already known antibiotics and other antimicrobial agents .
Antifungal Activity
1,3,4-Oxadiazoles can act as plant protection agents due to their fungicidal activity . They are effective against phytopathogenic types of fungus, which can cause considerable damage .
Antibacterial Activity
In the preliminary screening against Gram-positive (+ve) and Gram-negative (−ve) bacterial strains, 1,3,4-Oxadiazole derivatives showed moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
Antineoplastic Activity
1,3,4-Oxadiazoles have been proven to exhibit antineoplastic properties, making them potential candidates for cancer treatment .
Safety and Hazards
The safety information for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
The future directions for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds include their potential use in medicine and agriculture. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGFCJDEIADQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

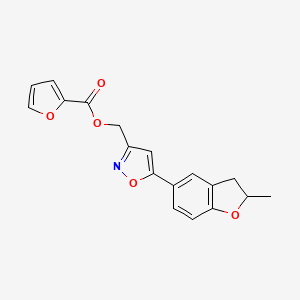
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)
![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)

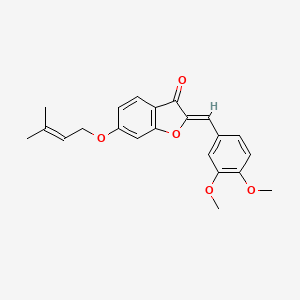
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)
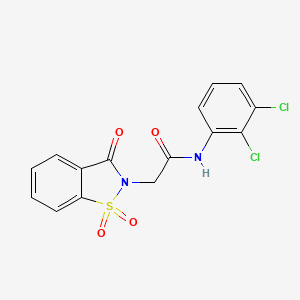
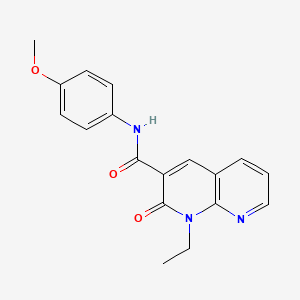
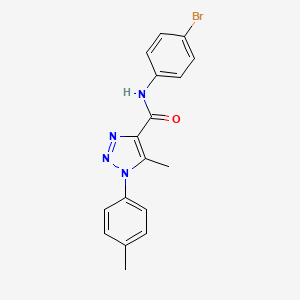
![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)
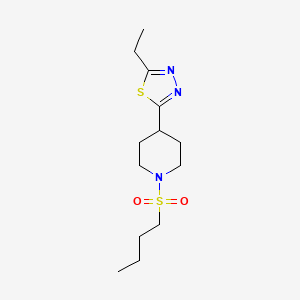
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)
![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)